Cas no 37491-68-2 (4-(aminomethyl)benzene-1,2-diol)
4-(aminomethyl)benzene-1,2-diol Chemical and Physical Properties
Names and Identifiers
-
- 4-(Aminomethyl)pyrocatechol hydrobromide
- 3,4-DIHYDROXYBENZYLAMINE
- 4-(aminomethyl)-1,2-benzendiol
- 4-(aminomethyl)benzene-1,2-diol
- 2,3-dihydroxybenzylamine
- 3.4-Dioxy-benzylamin
- 4-Aminomethyl-brenzcatechin
- 4-aminomethyl-pyrocatechol
- 4-(Aminomethyl)-1,2-benzenediol
- DTXSID20902714
- EINECS 240-382-8
- DB-008262
- 37491-68-2
- BRN 2082211
- AKOS000134018
- 1,2-Benzenediol, 4-(aminomethyl)-
- BDBM50553158
- CHEBI:139382
- 3-13-00-02183 (Beilstein Handbook Reference)
- NSC 263475
- EN300-82137
- Q26841323
- NCI60_002102
- NSC 263475 (hydrobromide)
- 4-(aminomethyl)pyrocatechol
- 4-(aminomethyl)-benzene-1,2-diol
- CHEMBL2009732
- (3,4-dihydroxyphenyl)methanamine
- 3, 4 dihydroxybenzylamine
- 3,4-dihydroxyl benzylamine
- SCHEMBL110644
- 74875C42-3C45-4D9C-A7EC-69ED5F375D69
-
- MDL: MFCD00870501
- Inchi: 1S/C7H9NO2/c8-4-5-1-2-6(9)7(10)3-5/h1-3,9-10H,4,8H2
- InChI Key: YFMPSMITLLBENU-UHFFFAOYSA-N
- SMILES: OC1=C(C=CC(=C1)CN)O
Computed Properties
- Exact Mass: 139.06300
- Monoisotopic Mass: 139.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 66.5Ų
Experimental Properties
- PSA: 66.48000
- LogP: 1.25680
4-(aminomethyl)benzene-1,2-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-82137-0.05g |
4-(aminomethyl)benzene-1,2-diol |
37491-68-2 | 95% | 0.05g |
$54.0 | 2024-05-21 | |
| Enamine | EN300-82137-0.1g |
4-(aminomethyl)benzene-1,2-diol |
37491-68-2 | 95% | 0.1g |
$57.0 | 2024-05-21 | |
| Enamine | EN300-82137-0.25g |
4-(aminomethyl)benzene-1,2-diol |
37491-68-2 | 95% | 0.25g |
$59.0 | 2024-05-21 | |
| Enamine | EN300-82137-0.5g |
4-(aminomethyl)benzene-1,2-diol |
37491-68-2 | 95% | 0.5g |
$62.0 | 2024-05-21 | |
| Enamine | EN300-82137-1.0g |
4-(aminomethyl)benzene-1,2-diol |
37491-68-2 | 95% | 1.0g |
$64.0 | 2024-05-21 | |
| Enamine | EN300-82137-2.5g |
4-(aminomethyl)benzene-1,2-diol |
37491-68-2 | 95% | 2.5g |
$134.0 | 2024-05-21 | |
| Enamine | EN300-82137-5.0g |
4-(aminomethyl)benzene-1,2-diol |
37491-68-2 | 95% | 5.0g |
$251.0 | 2024-05-21 | |
| Enamine | EN300-82137-10.0g |
4-(aminomethyl)benzene-1,2-diol |
37491-68-2 | 95% | 10.0g |
$344.0 | 2024-05-21 | |
| Enamine | EN300-82137-1g |
4-(aminomethyl)benzene-1,2-diol |
37491-68-2 | 1g |
$64.0 | 2023-09-02 | ||
| Enamine | EN300-82137-5g |
4-(aminomethyl)benzene-1,2-diol |
37491-68-2 | 5g |
$251.0 | 2023-09-02 |
4-(aminomethyl)benzene-1,2-diol Related Literature
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 4-(aminomethyl)benzene-1,2-diol
Recent Advances in the Study of 4-(Aminomethyl)benzene-1,2-diol (CAS: 37491-68-2): A Comprehensive Research Brief
The compound 4-(aminomethyl)benzene-1,2-diol (CAS: 37491-68-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its aminomethyl and diol functional groups, exhibits unique chemical properties that make it a promising candidate for various therapeutic applications. Recent studies have explored its potential in drug development, particularly in the context of neurodegenerative diseases and cancer therapeutics. This research brief synthesizes the latest findings to provide a comprehensive overview of its current applications and future prospects.
One of the most notable advancements in the study of 4-(aminomethyl)benzene-1,2-diol is its role as a precursor in the synthesis of catecholamine derivatives. Researchers have demonstrated its utility in the development of novel dopamine agonists, which could revolutionize the treatment of Parkinson's disease. A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's ability to cross the blood-brain barrier efficiently, a critical factor for central nervous system-targeted therapies. The study also reported improved pharmacokinetic profiles compared to traditional dopamine agonists, suggesting a potential for reduced side effects.
In the realm of oncology, 4-(aminomethyl)benzene-1,2-diol has shown promise as a scaffold for developing targeted cancer therapies. Recent in vitro studies have revealed its capacity to inhibit specific tyrosine kinases involved in tumor proliferation. A preclinical investigation published in Cancer Research demonstrated significant tumor growth inhibition in xenograft models when the compound was conjugated with monoclonal antibodies. This targeted approach minimizes systemic toxicity while maximizing therapeutic efficacy, addressing a major challenge in current cancer treatments.
The compound's antioxidant properties have also been extensively studied. Research published in Free Radical Biology and Medicine elucidated its mechanism of action as a potent scavenger of reactive oxygen species (ROS). The study found that 4-(aminomethyl)benzene-1,2-diol exhibits superior ROS-neutralizing capabilities compared to conventional antioxidants like ascorbic acid, particularly in neuronal cell models. This finding opens new avenues for developing neuroprotective agents against oxidative stress-related disorders such as Alzheimer's disease and stroke.
From a chemical synthesis perspective, recent innovations have improved the production efficiency of 4-(aminomethyl)benzene-1,2-diol. A 2024 paper in Organic Process Research & Development described a novel catalytic hydrogenation method that achieves 95% yield while reducing environmental impact. This advancement addresses previous challenges in large-scale production, making the compound more accessible for pharmaceutical applications. The new synthetic route also enhances purity levels, which is crucial for meeting regulatory standards in drug development.
Looking forward, the versatility of 4-(aminomethyl)benzene-1,2-diol continues to inspire innovative research directions. Current clinical trials are investigating its derivatives as potential treatments for rare genetic disorders characterized by neurotransmitter deficiencies. Additionally, computational modeling studies predict favorable interactions with several disease-relevant protein targets, suggesting untapped therapeutic potential. As research progresses, this compound may emerge as a cornerstone in the development of next-generation pharmaceuticals across multiple therapeutic areas.
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